molecular formula C21H18N2O3 B5813780 N-[3-(benzoylamino)phenyl]-3-methoxybenzamide

N-[3-(benzoylamino)phenyl]-3-methoxybenzamide

Cat. No. B5813780
M. Wt: 346.4 g/mol
InChI Key: OZBQDKIFIYHBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(benzoylamino)phenyl]-3-methoxybenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the class of diaryl amides and has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties. In

Mechanism of Action

N-[3-(benzoylamino)phenyl]-3-methoxybenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the inhibitor of κB kinase (IKK) complex, which is responsible for activating NF-κB. This modification prevents the activation of NF-κB and leads to the downregulation of genes involved in inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to exhibit anti-inflammatory effects in various cell types, including macrophages, endothelial cells, and epithelial cells. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, this compound 11-7082 has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(benzoylamino)phenyl]-3-methoxybenzamide 11-7082 in lab experiments is its specificity for inhibiting NF-κB activity. This allows researchers to study the effects of NF-κB inhibition on various biological processes without the confounding effects of other signaling pathways. However, one limitation of using this compound 11-7082 is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-[3-(benzoylamino)phenyl]-3-methoxybenzamide 11-7082. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, including its effects on other signaling pathways and its potential interactions with other molecules. Additionally, the development of more potent and selective inhibitors of NF-κB may lead to the discovery of new therapeutic targets and treatment options for various diseases.

Synthesis Methods

N-[3-(benzoylamino)phenyl]-3-methoxybenzamide 11-7082 can be synthesized using a two-step process. The first step involves the reaction of 3-methoxybenzoic acid with thionyl chloride, which results in the formation of 3-methoxybenzoyl chloride. The second step involves the reaction of 3-methoxybenzoyl chloride with 3-aminobenzophenone in the presence of triethylamine, which leads to the formation of this compound 11-7082.

Scientific Research Applications

N-[3-(benzoylamino)phenyl]-3-methoxybenzamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation. This compound 11-7082 has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, this compound 11-7082 has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus.

properties

IUPAC Name

N-(3-benzamidophenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-26-19-12-5-9-16(13-19)21(25)23-18-11-6-10-17(14-18)22-20(24)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBQDKIFIYHBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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